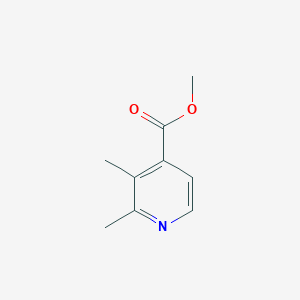

Methyl 2,3-dimethylisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

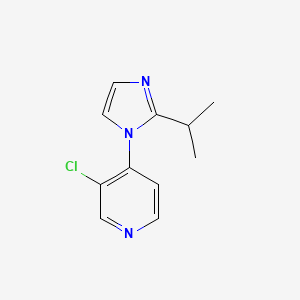

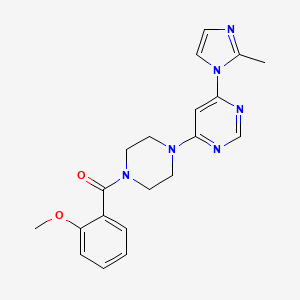

“Methyl 2,3-dimethylisonicotinate” is a chemical compound with the molecular formula C9H11NO2 . It is primarily used for research and development .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 165.19 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 165.19 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications

1. Biological Impact and Epigenetic Changes

Methyl 2,3-dimethylisonicotinate, as a derivative of dimethyl sulfoxide (DMSO), has been studied for its biological impact, particularly in vitro. Research has revealed that DMSO can induce significant changes in human cellular processes and the epigenetic landscape, such as alterations in the transcriptome, proteome, and DNA methylation profiles in cardiac and hepatic microtissues. These findings suggest that DMSO, and potentially its derivatives, are not inert and can have substantial biological effects, which may be crucial in various biomedical applications, including cryopreservation and in vitro assays (Verheijen et al., 2019).

2. Chemical Reactions and Methylation Processes

This compound might be involved in various chemical reactions and methylation processes. For example, dimethyl carbonate (DMC) chemistry includes acid-catalysed reactions of different aliphatic alcohols and phenols. Recent studies have demonstrated the utility of DMC in green chemistry, with a focus on carboxymethylation and methylation of secondary alcohols, implying potential applications for this compound in similar contexts (Jin et al., 2016). Additionally, the reactivity of dimethyl carbonate is tunable and is recognized as an environmentally friendly alternative for methylation and carbonylation processes, indicating possible roles for this compound in similar chemical pathways (Tundo & Selva, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 2,3-dimethylisonicotinate is a chemical compound that is used in laboratory settings for the manufacture of other chemical compounds . .

Biochemical Pathways

It is known that similar compounds, such as methyl isonicotinate, are used as semiochemicals, substances that influence the behavior of other organisms .

properties

IUPAC Name |

methyl 2,3-dimethylpyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-7(2)10-5-4-8(6)9(11)12-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDALNXGJTOUCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2986081.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B2986083.png)

![2'-Fluoro[1,1'-biphenyl]-2-amine](/img/structure/B2986084.png)

![N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2986086.png)

![N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2986088.png)

![8-(2-((2-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986095.png)